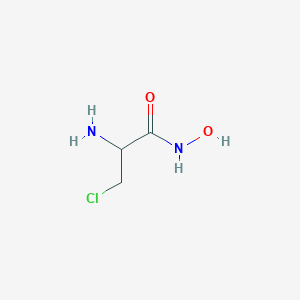

2-amino-3-chloro-N-hydroxypropanamide

Description

Properties

IUPAC Name |

2-amino-3-chloro-N-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330784 | |

| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120854-55-9 | |

| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-chloro-N-hydroxypropanamide typically involves the reaction of 3-chloro-2-aminopropanoic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a suitable solvent, such as water or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for further use.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-chloro-N-hydroxypropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

2-Amino-3-chloro-N-hydroxypropanamide serves as a crucial building block in the synthesis of various amino acid derivatives and complex organic molecules. Its structure allows for versatile modifications, making it valuable in organic synthesis.

Isotopic Labeling:

The compound is utilized in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This application aids researchers in studying molecular structures and interactions with high precision.

| Application | Description |

|---|---|

| Synthesis | Used as a building block for amino acids and organic molecules |

| Isotopic Labeling | Reference standard in NMR and mass spectrometry |

Biological Applications

Enzyme Inhibition:

Research indicates that this compound exhibits potential as an inhibitor of GABA transaminase. This inhibition can lead to increased levels of GABA, which may reduce neuronal excitability, suggesting therapeutic implications for neurological disorders.

Metabolic Studies:

The compound is employed in metabolic studies to trace biochemical pathways in living organisms. This application is crucial for understanding metabolic processes and drug interactions.

| Application | Mechanism |

|---|---|

| Enzyme Inhibition | Inhibits GABA transaminase, affecting neurotransmitter levels |

| Metabolic Tracing | Used to study biochemical pathways in organisms |

Medical Applications

Drug Development:

this compound is investigated for its role in developing diagnostic tools and therapeutic agents. It is particularly relevant in drug metabolism studies, which are essential for understanding pharmacokinetics.

Antimicrobial Properties:

The compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Its ability to inhibit specific enzymes can contribute to the development of new treatments for bacterial infections .

| Application | Target Disease |

|---|---|

| Drug Development | Diagnostic tools and therapeutic agents |

| Antimicrobial | Potential treatment for tuberculosis |

Industrial Applications

Quality Control:

In the pharmaceutical industry, this compound is used for quality control and validation of products. Its stable isotopic labeling ensures consistency and accuracy during production processes.

Metal Chelation:

The compound's metal-chelating properties make it useful in various industrial processes, including metal extraction and purification. This application leverages its ability to bind metal ions effectively.

| Application | Description |

|---|---|

| Quality Control | Ensures consistency in pharmaceutical production |

| Metal Chelation | Used in metal extraction and purification processes |

Case Studies

-

Enzyme Inhibition Study:

A study explored the enzyme inhibition properties of this compound against urease, revealing significant inhibitory activity with IC50 values comparable to established inhibitors like acetohydroxamic acid. This suggests its potential as a lead compound for treating conditions associated with urease-producing bacteria . -

Synthesis of Derivatives:

Research demonstrated the successful synthesis of novel dihydropyrimidine-hydroxamic acid hybrids using this compound as a starting material. These hybrids exhibited potent urease inhibition, showcasing the compound's utility in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-amino-3-chloro-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in the synthesis of Cycloserine, the compound contributes to the inhibition of bacterial cell wall synthesis by interfering with the formation of peptidoglycan, a critical component of the bacterial cell wall .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-3-chloro-N-hydroxypropanamide

- CAS Registry Number : 120854-55-9

- Molecular Formula : C₃H₇ClN₂O₂

- Molecular Weight : 150.56 g/mol

- Structural Features: A propanamide backbone substituted with an amino group at position 2, a chlorine atom at position 3, and a hydroxylamine group at the terminal amide nitrogen (N-hydroxy).

The amino group at position 2 provides a site for further derivatization, making it a versatile intermediate in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares this compound with structurally related propanamide derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| This compound | C₃H₇ClN₂O₂ | 150.56 | -NH₂ (C2), -Cl (C3), -NHOH (amide N) | Amino, chloro, hydroxylamine |

| 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | C₅H₁₀ClNO₂ | 151.59 | -Cl (C3), -NHOH (amide N), -CH₃ (C2) | Chloro, hydroxylamine, methyl |

| 3-Chloro-N-(2-hydroxyphenyl)propanamide | C₉H₁₀ClNO₂ | 199.63 | -Cl (C3), -NH-(2-hydroxyphenyl) | Chloro, aromatic hydroxyl |

| 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl | C₁₂H₁₆ClFN₂O | 282.72 | -NH₂ (C3), -CH₂(4-F-C₆H₄) (C2), -NCH₃ | Amino, fluorophenyl, methylamide |

| 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide HCl | C₁₃H₂₆ClN₂O | 276.81 | -NH₂ (C2), -N(CH₂CH₃)(C₆H₁₁), -CH₃ (C2) | Amino, cyclohexyl-ethylamide, methyl |

Key Observations :

- Chlorine Positioning : All compounds feature a chlorine atom, but its position varies. In the target compound, chlorine is at C3, optimizing steric accessibility for reactions, whereas in 3-chloro-N-hydroxy-2,2-dimethylpropanamide, steric hindrance from dimethyl groups at C2 may reduce reactivity .

- Amide Nitrogen Modifications: The N-hydroxy group in the target compound contrasts with the N-methyl or N-aryl groups in others. For example, N-hydroxy derivatives are prone to oxidation, reducing bioavailability compared to N-methylated analogs like 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide .

- Aromatic vs.

Physicochemical Properties

| Property | This compound | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | 3-Chloro-N-(2-hydroxyphenyl)propanamide |

|---|---|---|---|

| Water Solubility | Moderate (due to -NHOH and -NH₂) | Low (hydrophobic -CH₃ groups) | Low (hydrophobic aryl group) |

| LogP (Octanol-Water) | ~0.5 | ~1.2 | ~2.0 |

| Melting Point | Not reported | 125–127°C | 98–100°C |

| Stability | Oxidatively unstable (N-hydroxy) | Stable (steric protection by -CH₃) | Stable (resonance-stabilized aryl) |

Insights :

- The target compound’s moderate solubility and lower LogP make it suitable for aqueous-phase reactions, whereas dimethyl or aryl-substituted analogs are better suited for lipid-rich environments .

- Oxidative instability of the N-hydroxy group necessitates storage under inert atmospheres, unlike N-methylated derivatives .

Pharmacological and Industrial Relevance

- Target Compound: Limited direct pharmacological data, but structural analogs show promise in protease inhibition and antimicrobial activity .

- 3-Chloro-N-hydroxy-2,2-dimethylpropanamide : Lacks bioactive reports, likely due to steric hindrance limiting target engagement .

- Fluorinated Propanamides : Broad applications in agrochemicals (e.g., fungicides) and CNS-targeting pharmaceuticals, attributed to fluorine’s electronegativity and lipophilicity .

Biological Activity

2-Amino-3-chloro-N-hydroxypropanamide (CAS Number: 120854-55-9) is an organic compound characterized by its unique structural features, including an amino group, a chloro substituent, and a hydroxy group attached to a propanamide backbone. Its molecular formula is C₃H₇ClN₂O₂, and it has garnered attention in various biochemical and pharmacological studies due to its potential biological activities.

The compound is synthesized through the reaction of 3-chloro-2-aminopropanoic acid with hydroxylamine, typically under controlled conditions to ensure high yield and purity. The synthesis can be carried out in solvents like water or ethanol, often requiring a catalyst to facilitate the reaction.

Key Features:

- Molecular Weight : 138.55 g/mol

- Chirality : The compound possesses a chiral center, making it relevant for studies involving stereochemistry.

This compound is primarily known for its role as an intermediate in the synthesis of cycloserine, an antibiotic that inhibits bacterial cell wall synthesis by targeting D-alanine-D-alanine ligase. This inhibition disrupts the formation of peptidoglycan, a critical component of bacterial cell walls, thereby exerting antibacterial effects .

Biological Activity

The biological activity of this compound is linked to its interactions with various enzymes and proteins. It acts as a substrate analogue, mimicking naturally occurring amino acids such as serine. This structural similarity allows it to participate in enzyme inhibition studies and protein modification research .

Enzyme Interactions:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Protein Modification : Its functional groups enable it to form hydrogen bonds and engage in nucleophilic substitution reactions crucial for biological processes.

Research Findings

Recent studies have focused on the compound's binding affinities and mechanisms of action with biological targets. The presence of both amine and hydroxy functional groups allows it to participate in key reactions essential for understanding its therapeutic roles.

Case Studies:

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties, making them candidates for further development as antimicrobial agents.

- Enzyme Studies : Investigations into its interactions with various enzymes have demonstrated its potential as a competitive inhibitor in certain biochemical pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 3-Chloro-N-(prop-2-yn-1-yl)propanamide | Lacks the hydroxy group; has a propynyl substituent. |

| N-Hydroxy-N-(prop-2-yn-1-yl)propanamide | Lacks the chloro group; retains the propynyl group. |

| 3-Chloro-N-hydroxypropanamide | Lacks the propynyl group; simpler structure. |

| (R)-2-Amino-3-hydroxypropanamide | Non-proteinogenic amino acid derivative; chiral. |

The unique combination of functional groups in this compound allows for broader chemical reactivity compared to similar compounds, enhancing its value in research applications .

Applications

This compound has several applications across different fields:

- Chemistry : Used as an intermediate in organic synthesis.

- Biology : Studied for potential biological activities and interactions with biomolecules.

- Medicine : Investigated for its role in synthesizing antibacterial agents like cycloserine.

- Industry : Utilized in pharmaceutical production and other fine chemicals .

Q & A

Basic: What are the recommended methods for synthesizing 2-amino-3-chloro-N-hydroxypropanamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically employs amidation or hydroxylation of chloro-substituted propanamide precursors. Key parameters include:

- Catalyst Selection : Use coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction kinetics, as noted in analogous protocols for structurally related chloro-propanamides .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions, such as hydrolysis of the chloro substituent .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended for isolating the product with >95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of 2-amino-3-chloro-N-hydroxyproxypropanamide?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are essential for verifying the amino, chloro, and hydroxypropanamide moieties. For example, the chloro group typically appears at ~40–50 ppm in -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular mass (e.g., [M+H]+ ion) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N–H stretch at ~3300 cm, C=O at ~1650 cm) .

- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Basic: What safety protocols are mandatory when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are required. Use NIOSH-approved respirators if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure .

- Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as improper disposal may lead to environmental contamination .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Data Harmonization : Cross-reference toxicity classifications from multiple regulatory bodies (e.g., IARC, OSHA, ACGIH) to identify consensus or discrepancies .

- In Silico Modeling : Use tools like ECOSAR or TEST to predict acute/chronic toxicity and compare with experimental LD values .

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to validate conflicting results, ensuring standardized protocols (e.g., ISO 10993-5) .

Advanced: What strategies optimize enantiomeric purity during the synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to favor the desired enantiomer .

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and quantify purity .

- Polarimetry : Monitor optical rotation during synthesis to track enantiomeric excess (ee) in real time .

Advanced: How can degradation pathways of this compound be characterized under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral, and alkaline (NaOH, pH 12) conditions at 40°C for 24–72 hours .

- Analytical Profiling : Use LC-MS/MS to identify degradation products (e.g., dechlorinated or hydrolyzed derivatives) .

- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates and shelf-life under storage conditions .

Advanced: What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to target proteins .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, validated by mutagenesis studies .

- Enzyme Inhibition Assays : Measure IC values via fluorometric or colorimetric methods (e.g., NADH depletion in dehydrogenase assays) .

Advanced: How can stability-indicating methods be validated for this compound in aqueous formulations?

Methodological Answer:

- ICH Guidelines : Follow Q2(R1) for validation parameters: specificity, linearity (R > 0.999), accuracy (98–102%), and precision (RSD < 2%) .

- Stress Testing : Expose samples to UV light, heat (40–60°C), and oxidizers (HO) to assess stability .

- Robustness Testing : Vary HPLC conditions (flow rate, column temperature) to ensure method reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.